molecular formula C16H13FO B591923 (r)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one CAS No. 1234356-88-7

(r)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B591923
CAS No.: 1234356-88-7
M. Wt: 240.277
InChI Key: UQEMVIDJUWWBHF-GFCCVEGCSA-N
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Description

“®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one” is a chemical compound with the CAS Number: 1234356-88-7. It has a molecular weight of 240.28 .


Molecular Structure Analysis

The detailed analysis of the molecular structure of a similar compound showed that the bicyclic fragment is planar with the accuracy of 0.009 Å, and the dihedral angle between the benzene ring and the chromone skeleton is 75° .

Scientific Research Applications

  • Alpha-Phenylation of Carbonyl Compounds : Fluorotetraphenylbismuth, a stable organobismuth(V) compound, has been used in the efficient alpha-phenylation of ketones and esters, demonstrating its utility in organic synthesis. This method allows for the facile preparation of 3,4-dihydronaphthalen-1(2H)-one derivatives, exemplifying its potential in the synthesis of a wide variety of pentavalent organobismuth compounds (Ooi, Goto, & Maruoka, 2003).

  • NMR Spectroscopy Applications : Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to study the structure and dynamics of 1,2-dihydronaphthalene and its derivatives, providing insights into their molecular behavior and interactions (Cook, Katritzky, Pennington, & Semple, 1969).

  • One-Pot Synthesis Method : A novel one-pot synthesis method using a Pd[(C6H5)3P]4/AgOAc catalytic system has been developed for 3,4-dihydronaphthalen-1(2H)-ones. This method is advantageous due to its simplicity, mild reaction conditions, and good yield (Liu et al., 2012).

  • Asymmetric Synthesis : Research has been conducted on the asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene and 1,3-amino alcohol derivatives, demonstrating the potential for creating enantioenriched compounds with specific properties (Lázaro et al., 2016).

  • Rhodium-Catalyzed Cycloaddition : A study has shown that rhodium-catalyzed cycloaddition of 1,6-enynes with 2-bromophenylboronic acids can construct a multi-substituted dihydronaphthalene scaffold, contributing to the development of complex organic molecules (Fang, Li, & Tong, 2009).

  • Synthesis and Biological Evaluation : Research has been conducted on synthesizing fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, which were analyzed for their crystal structures and anti-inflammatory activity (Sun et al., 2019).

Safety and Hazards

The safety information for “®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one” indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(4R)-4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c17-15-8-4-3-6-13(15)12-9-10-16(18)14-7-2-1-5-11(12)14/h1-8,12H,9-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEMVIDJUWWBHF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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